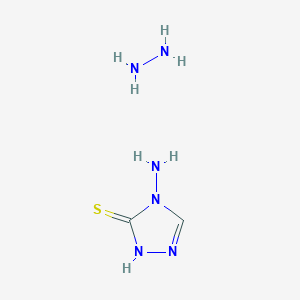

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine

Description

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a thiol group, and a hydrazine moiety attached to the triazole ring.

Properties

Molecular Formula |

C2H8N6S |

|---|---|

Molecular Weight |

148.19 g/mol |

IUPAC Name |

4-amino-1H-1,2,4-triazole-5-thione;hydrazine |

InChI |

InChI=1S/C2H4N4S.H4N2/c3-6-1-4-5-2(6)7;1-2/h1H,3H2,(H,5,7);1-2H2 |

InChI Key |

HCGDAXNXDGUWHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=S)N1N.NN |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization of Ethyl Formate

One prominent method involves the reaction of hydrazine hydrate with ethyl formate in the presence of an acid ion exchange resin, typically under reflux conditions. This process, as detailed in a patent, proceeds as follows:

- Hydrazine hydrate solution is mixed with ethyl formate, ethanol, and an acidic ion exchange resin in a condenser.

- The mixture is maintained at approximately 75°C until no further liquid exits, indicating reaction completion.

- Subsequently, the mixture is heated to between 130°C and 133°C to facilitate dehydration and cyclization, forming the triazole ring.

- Cooling and filtration steps remove catalysts and by-products, yielding the target compound with high purity.

| Parameter | Details |

|---|---|

| Reactants | Hydrazine hydrate, ethyl formate, ethanol |

| Catalyst | Acidic ion exchange resin (e.g., sulfonated polystyrene) |

| Temperature | 75°C (initial), 130–133°C (post-reaction) |

| Duration | Until no liquid exit at 75°C, then several hours at elevated temperature |

| Yield | Not explicitly specified but reported as efficient with high purity |

This method benefits from operational simplicity and relatively mild conditions, with the reaction time significantly reduced compared to older techniques that could take up to 24 hours.

Hydrazine and Carboxylic Acid Reaction

Another well-documented approach involves reacting hydrazine with a carboxylic acid derivative, often in the presence of an acid catalyst:

- Hydrazine hydrate reacts with a suitable carboxylic acid (e.g., formic acid or other alkyl acids).

- An acid ion exchange resin acts as a catalyst, facilitating cyclization.

- The reaction proceeds at elevated temperatures (~150°C to 180°C), often under reflux or microwave irradiation.

- The process yields 4-amino-1,2,4-triazole derivatives with high purity and yields exceeding 80%.

| Parameter | Details |

|---|---|

| Reactants | Hydrazine hydrate, carboxylic acid (e.g., formic acid) |

| Catalyst | Acidic ion exchange resin (e.g., Amberlyst 15) |

| Temperature | 150°C–180°C |

| Duration | 4–6 hours |

| Yield | Up to 80–99.5% |

This method is advantageous due to its high yield, purity, and relatively straightforward operation, often employing microwave-assisted heating for efficiency.

Modern and Environmentally Friendly Techniques

Microwave-Assisted Synthesis

Recent advances include microwave irradiation, which accelerates the reaction and enhances yield:

- Hydrazine hydrate reacts with ethyl formate or other suitable precursors in the presence of catalysts like sulfonated resins.

- Microwave irradiation allows rapid heating, reducing reaction times from hours to minutes.

- The process is solvent-free or employs benign solvents, aligning with green chemistry principles.

| Parameter | Details |

|---|---|

| Reactants | Hydrazine hydrate, ethyl formate, catalysts |

| Method | Microwave irradiation |

| Temperature | Typically 100°C–150°C |

| Duration | 5–30 minutes |

| Yield | Up to 94% |

This method exhibits higher efficiency, cleaner reactions, and easier scalability.

Data Summary Table

| Method | Reactants | Catalyst | Conditions | Duration | Yield | Advantages |

|---|---|---|---|---|---|---|

| Hydrazine + Ethyl Formate | Hydrazine hydrate, ethyl formate | Acid ion exchange resin | 75°C, then 130–133°C | Several hours | Not specified, high purity | Mild conditions, operational simplicity |

| Hydrazine + Carboxylic Acid | Hydrazine hydrate, formic acid | Acid ion exchange resin | 150–180°C | 4–6 hours | Up to 99.5% | High yield, purity, scalable |

| Microwave-Assisted | Hydrazine hydrate, ethyl formate | Catalysts (e.g., sulfonated resin) | Microwave, 100–150°C | 5–30 min | Up to 94% | Fast, eco-friendly, high yield |

Research Findings and Considerations

- Reaction Efficiency: Microwave-assisted methods significantly reduce reaction times while maintaining high yields and purity.

- Catalyst Choice: Acidic ion exchange resins such as Amberlyst 15 are preferred for their reusability and effectiveness.

- Temperature Control: Precise temperature regulation is critical to prevent side reactions and ensure high purity.

- Purity & Yield: The optimized processes consistently produce high-purity compounds (>99%) with yields often exceeding 80%, making them suitable for industrial applications.

- Environmental Impact: Solvent-free or minimal solvent methods, especially microwave-assisted, align with green chemistry principles, reducing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

Major products formed from these reactions include disulfides, sulfonic acids, hydrazine derivatives, and various substituted triazoles. These products can have diverse applications depending on their chemical structure and properties .

Scientific Research Applications

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is an organic compound containing a 1,2,4-triazole heterocycle with amine, thioamide, and hydrazyl functional groups . It has the formula SC2N3H(NH2)(N2H3) . This compound can be synthesized by reacting hydrazine with thiourea :

This compound has applications in various scientific fields due to its chemical properties and reactivity.

Scientific Research Applications

- Reagent for Aldehyde Detection 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole can be used as a reagent for the colorimetric detection of aldehydes .

- Synthesis of Biologically Active Compounds 4-Amino-5-mercapto[1,2,4]triazole and its derivatives are of biological interest and can be used to create new heterocyclic compounds with biomedical applications .

- Antifungal Evaluation A series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters were synthesized and evaluated for antifungal activities . Compounds 6a, 6b, 6d, and 6g showed significant antifungal activity against tested fungal strains . Compound 6a was identified as 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate .

- Inhibition of Serine and Metallo-β-Lactamases The 4-amino-1,2,4-triazole-3-thione scaffold can be used as a starting chemical moiety in the design of a small library of β-Lactamase inhibitors .

- Anti-cancer Research Some synthesized 1,2,4-triazole-3-thiol derivatives, including hydrazones, have shown cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines . Certain compounds also inhibited cancer cell migration and were relatively selective towards cancer cells .

- Synthesis of Triazole Derivatives with Pharmaceutical Properties Derivatives of 1,2,4-triazole exhibit various pharmaceutical properties, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activities .

- Preparation of Bis-[4-amino-5-mercapto[1,2,4]triazoles] Bis-[4-amino-5-mercapto[1,2,4]triazoles] can be prepared by converting compounds such as 5,5′-[1,4-Phenylenebis(oxymethylene)]-bis(1,3,4-oxadiazole-2-thiol) into 5,5′-[(1,4-phenylenebis(oxymethylene)]-bis(4-amino-4H-1,2,4-triazole-3-thiol) through treatment with hydrazine hydrate .

Mechanism of Action

The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the thiol group can interact with thiol-containing proteins, leading to the modulation of their activity. The hydrazine moiety can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine can be compared with other similar compounds, such as:

4-amino-3-hydrazino-5-mercapto-1,2,4-triazole: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group, which can influence its biological activity and solubility.

1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anticancer, and antimicrobial properties.

The uniqueness of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Biological Activity

4-Amino-4H-1,2,4-triazole-3-thiol, hydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazole family, which is known for its significant pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine is characterized by the presence of a triazole ring with an amino group and a thiol group. The molecular formula is with a molecular weight of 118.16 g/mol.

| Property | Value |

|---|---|

| CAS Number | 2260931-78-8 |

| Molecular Formula | C2H6N4S |

| Molecular Weight | 118.16 g/mol |

| Purity | >95% |

Antimicrobial Activity

Research indicates that derivatives of 4-amino-4H-1,2,4-triazole-3-thiol exhibit potent antimicrobial activity against various bacterial strains. A study demonstrated that synthesized compounds derived from this triazole showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-amino-4H-1,2,4-triazole-3-thiol | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives were tested for cytotoxicity against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results indicated that certain derivatives exhibited selective cytotoxicity towards these cancer cells while sparing normal cells .

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N′-(2-oxoindolin-3-ylidene)-2-(triazole derivative) | IGR39 | 5.2 |

| MDA-MB-231 | 7.8 | |

| Panc-1 | 6.5 |

Antioxidant Activity

The antioxidant capabilities of triazole derivatives were assessed using DPPH and ABTS assays. Some compounds demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity of Triazole Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Compound A | 12.5 | 9.8 |

| Compound B | 15.0 | 11.5 |

The biological activity of 4-amino-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with various biological targets. The thiol group can form disulfide bonds with proteins, influencing enzyme activity and cellular signaling pathways. Additionally, the triazole ring can participate in hydrogen bonding and π–π interactions with nucleic acids and proteins, enhancing its biological efficacy .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of synthesized triazole derivatives against multiple pathogens, revealing that some compounds had MIC values lower than conventional antibiotics .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for 4-amino-4H-1,2,4-triazole-3-thiol derivatives using hydrazine hydrate?

The synthesis typically involves refluxing thiocarbohydrazide or substituted thiosemicarbazides with hydrazine hydrate in ethanol or under solvent-free conditions. For example:

- Thiocarbohydrazide reacts with hydrazine hydrate in ethanol at reflux to form the triazole-thiol core .

- Solvent-free methods involve heating thiocarbohydrazide with hydrazine hydrate at 85°C for 90 minutes, followed by recrystallization from ethanol or DMF .

- Substituted derivatives are obtained by reacting 4-amino-triazole-thiol intermediates with aromatic aldehydes or ketones to form Schiff bases .

Q. What spectroscopic techniques confirm the structure of 4-amino-4H-1,2,4-triazole-3-thiol derivatives?

Key techniques include:

Q. How are Schiff bases synthesized from 4-amino-4H-1,2,4-triazole-3-thiol derivatives?

Schiff bases are formed by condensing the amino group of the triazole-thiol with aromatic aldehydes in ethanol or DMF. For instance:

Q. What purification methods are effective for isolating triazole-thiol derivatives?

Common methods include:

- Recrystallization from ethanol, DMF, or THF .

- Acid-base workup (e.g., sodium bicarbonate washes) to remove excess reactants .

- Column chromatography for polar derivatives .

Advanced Research Questions

Q. How do substituents on hydrazine derivatives influence reaction pathways in triazole-thiol synthesis?

Substituents on hydrazine (e.g., 4-methoxyphenyl vs. phenyl) direct product formation by altering electronic and steric effects. For example:

- 4-Methoxyphenylhydrazine yields indole-fused triazoles, while phenylhydrazine produces pyrazole byproducts due to divergent cyclization pathways .

- Electron-withdrawing groups on hydrazine enhance nucleophilicity, accelerating cyclization .

Q. What strategies mitigate byproduct formation during cyclization reactions involving hydrazine?

- Temperature control : Maintaining 10–15°C during thiocarbohydrazide synthesis reduces disulfide byproducts .

- Stoichiometric precision : Excess hydrazine hydrate (1.5–2 eq.) ensures complete conversion of intermediates .

- Solvent selection : Polar solvents like ethanol suppress side reactions compared to nonpolar media .

Q. How does solvent choice impact the tautomeric equilibrium of triazole-thiol derivatives?

Solvents with high polarity (e.g., DMSO) stabilize the thione form (C=S) via hydrogen bonding, while nonpolar solvents favor the thiol tautomer (S-H). This is critical for NMR interpretation and reactivity in coordination chemistry .

Q. What computational methods predict hydrazine catalyst reactivity in triazole-thiol synthesis?

Density Functional Theory (DFT) studies reveal that bicyclic hydrazines (e.g., [2.2.2]-hydrazines) lower activation barriers for cycloreversion steps, enhancing metathesis efficiency. Experimental validation shows a 20% yield increase with optimized catalysts .

Q. How are structure-activity relationships (SARs) explored for triazole-thiol derivatives in pharmacological studies?

Q. What challenges arise in scaling up triazole-thiol synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.